Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a benzamido substituent at position 2 and an ethyl carboxylate group at position 4. The benzamido group is further substituted with a methoxycarbonyl moiety at the para position of the benzene ring.
- Amination and alkylation: Starting from methyl 4-aminobenzoate, reactions with KSCN and bromine yield 2-aminobenzo[d]thiazole-6-carboxylates, which can be further functionalized via acylation or coupling reactions .
- Substitution reactions: Ethyl 2-bromobenzo[d]thiazole-6-carboxylate () is synthesized via bromination of 2-aminobenzo[d]thiazole-6-carboxylate, suggesting similar methods could introduce the benzamido group .
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-3-26-18(24)13-8-9-14-15(10-13)27-19(20-14)21-16(22)11-4-6-12(7-5-11)17(23)25-2/h4-10H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGJZVOXNSMSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Amidation Reaction: The benzothiazole derivative is then reacted with 4-(methoxycarbonyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Research Findings
Lipophilicity and Bioavailability : The target compound’s ethyl carboxylate and methoxycarbonyl groups balance solubility and membrane permeability, offering advantages over purely polar (e.g., hydroxylated) derivatives .
Substituent Impact : Bulky substituents (e.g., benzothiazole-2-carboxamido in ) reduce metabolic stability but improve target specificity, whereas smaller groups (e.g., methyl in ) enhance synthetic accessibility .
Reactivity : Halogenated analogs (e.g., 2-chloro in ) are more reactive in cross-coupling reactions, whereas the target compound’s amide linkage is suited for hydrogen-bond-driven interactions .
Biological Activity
Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the thiazole derivatives class, known for its diverse biological activities. This article explores its biological activity, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiazole Derivatives
Thiazoles are heterocyclic compounds characterized by the presence of sulfur and nitrogen in their ring structure. They have gained significant attention in medicinal chemistry due to their various biological activities, including:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antitumor properties
These activities make thiazole derivatives promising candidates for drug development.
This compound exhibits several notable biochemical properties:
- Enzyme Interactions : This compound interacts with various enzymes, influencing metabolic pathways and cellular functions. It has been shown to inhibit specific enzymes involved in critical metabolic processes, potentially altering cellular metabolism.
- Cellular Effects : The compound affects cell signaling pathways related to proliferation and apoptosis. Studies indicate that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
The molecular mechanism of action involves binding to target biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed that this compound can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition results in the disruption of bacterial growth and survival .
Case Study: Antibacterial Activity
A study evaluating the antibacterial effects of benzothiazole derivatives found that compounds similar to this compound exhibited significant inhibitory activity against E. coli and S. aureus, with IC50 values as low as 0.0033 μg/mL for certain derivatives . This suggests a strong potential for developing new antibiotics from this compound class.
Research Findings
Recent research has demonstrated the effectiveness of this compound in various biological assays:
| Biological Activity | IC50 Value (μg/mL) | Target |
|---|---|---|
| DNA gyrase inhibition | 0.0033 - 0.046 | E. coli DNA gyrase |
| Topoisomerase IV | 0.012 - 0.008 | S. aureus topoisomerase IV |
These findings underscore the compound's potential as a lead candidate for further drug development aimed at combating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
